molecular formula C23H24N4O6S B11011430 (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11011430
M. Wt: 484.5 g/mol
InChI Key: AFQBBLSUURGYME-BJMVGYQFSA-N
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Description

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a propenamide moiety. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrimidinyl group: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrimidinyl moiety.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, which may involve reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling reactions: The final step involves coupling the pyrimidinyl and sulfonyl groups with the propenamide moiety. This step may require catalysts and specific reaction conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H24N4O6S/c1-15-11-12-24-23(25-15)27-34(29,30)18-8-6-17(7-9-18)26-21(28)10-5-16-13-19(31-2)22(33-4)20(14-16)32-3/h5-14H,1-4H3,(H,26,28)(H,24,25,27)/b10-5+

InChI Key

AFQBBLSUURGYME-BJMVGYQFSA-N

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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